1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide

Vue d'ensemble

Description

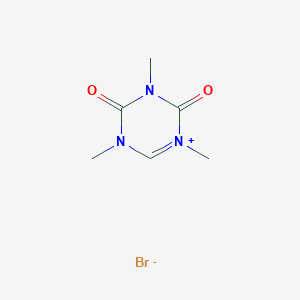

1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide (TMDT) is a chemical compound that has been studied for its potential applications in scientific research. TMDT is a type of brominated triazinium salt, which is a derivative of 1,3,5-trimethyl-2,4-dioxo-1,3,5-triazinium. It is a colorless, crystalline solid that is soluble in water and is stable in air. TMDT has a wide range of applications in biological and chemical research, as well as in pharmaceuticals and drug development.

Applications De Recherche Scientifique

1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide has been used in a wide range of scientific research applications, including in biochemistry, cell biology, and drug development. In biochemistry, 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide has been used as a redox reagent in redox cycling experiments. It has also been used to detect and quantify the levels of reactive oxygen species (ROS) in cells. In cell biology, 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide has been used to study the effects of ROS on cell viability and the mechanisms of cell death. In drug development, 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide has been used to study the effects of drugs on ROS levels and their potential toxicity.

Mécanisme D'action

1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide acts as a redox reagent and is capable of transferring electrons between molecules. It is able to reduce and oxidize molecules, depending on the reaction conditions. In a redox reaction, electrons are transferred from the oxidized molecule (the electron donor) to the reduced molecule (the electron acceptor). This transfer of electrons results in a change in the oxidation state of both molecules.

Biochemical and Physiological Effects

1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide has been shown to have a wide range of biochemical and physiological effects. In cells, 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide has been shown to increase ROS levels, which can lead to oxidative stress and cell death. 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide has also been shown to inhibit the activity of enzymes, such as cytochrome c oxidase and NADH dehydrogenase. In addition, 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide has been shown to affect the activity of transcription factors, which can lead to changes in gene expression.

Avantages Et Limitations Des Expériences En Laboratoire

1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide has a number of advantages for laboratory experiments. It is a stable compound that is soluble in water, making it easy to handle and store. In addition, it is relatively inexpensive and has a high yield when synthesized. However, 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide also has some limitations. It is a strong oxidizing agent and can be toxic if not handled carefully. In addition, it can cause oxidative damage to cells and can interfere with the activity of enzymes and transcription factors.

Orientations Futures

There are a number of potential future directions for research on 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide. These include further studies on its effects on ROS levels and its potential toxicity, as well as studies on its effects on gene expression and enzyme activity. In addition, further research could be done on the mechanisms of cell death induced by 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide and its potential therapeutic applications. Finally, further studies could be done on the synthesis and purification of 1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide, as well as its potential applications in drug development.

Méthodes De Synthèse

1,3,5-Trimethyl-2,4-dioxo-1,3,5-triazinium bromide can be synthesized by reacting 1,3,5-trimethyl-2,4-dioxo-1,3,5-triazinium chloride with bromine in an aqueous solution. In this reaction, the bromine acts as an oxidizing agent and the chlorine is replaced with bromine. The reaction is typically carried out at room temperature and the product is purified by recrystallization. The yield of the product is typically high, with the purity of the final product being greater than 95%.

Propriétés

IUPAC Name |

1,3,5-trimethyl-1,3,5-triazin-1-ium-2,4-dione;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N3O2.BrH/c1-7-4-8(2)6(11)9(3)5(7)10;/h4H,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBDJMDTWSAUKL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=[N+](C(=O)N(C1=O)C)C.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496286 | |

| Record name | 1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide | |

CAS RN |

60588-95-6 | |

| Record name | 1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,2,2-Trifluoroethyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6308631.png)